N-(2,4-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide
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Overview
Description
Scientific Research Applications
Inhibitor Development
N-(2,4-difluorobenzyl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide is related to a class of compounds studied for their potential as kinase inhibitors. These compounds show promise in inhibiting the Met kinase superfamily, with analogs like BMS-777607 being tested for tumor stasis in Met-dependent carcinoma models (Schroeder et al., 2009).
Anti-Angiogenic and DNA Cleavage Studies
Studies have shown that derivatives of piperidine-4-carboxamide, similar in structure to the compound , exhibit significant anti-angiogenic and DNA cleavage activities. These properties suggest potential as anticancer agents, particularly due to their ability to inhibit blood vessel formation and interact with DNA (Kambappa et al., 2017).
Mycobacterium Tuberculosis Inhibition
Compounds structurally related to this compound have been found effective against Mycobacterium tuberculosis. Ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate, a similar compound, demonstrated significant inhibition of tuberculosis bacteria (Jeankumar et al., 2013).
Detection of Hydrogen Sulfide
A fluorescent probe based on a structurally similar compound has been developed for the detection of hydrogen sulfide (H2S) in serum. This demonstrates the potential of such compounds in analytical applications, particularly in complex biological matrices (Lee et al., 2020).
Mechanism of Action
Properties
IUPAC Name |
N-[(2,4-difluorophenyl)methyl]-1-[7-(2-fluorophenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N4O2S/c26-16-6-5-15(20(28)11-16)12-29-23(33)14-7-9-32(10-8-14)25-30-21-18(13-35-22(21)24(34)31-25)17-3-1-2-4-19(17)27/h1-6,11,13-14H,7-10,12H2,(H,29,33)(H,30,31,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYKTHLTFPSZKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=C(C=C(C=C2)F)F)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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